molecular formula C18H26N2O3S B6573301 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide CAS No. 946351-71-9

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide

Cat. No.: B6573301
CAS No.: 946351-71-9
M. Wt: 350.5 g/mol
InChI Key: RIYWESALJVRTPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide is a synthetic compound with a complex molecular structure. It belongs to the class of tetrahydroquinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include sulfonyl chlorides, amines, and carboxylic acids, under conditions such as reflux or catalytic hydrogenation .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions can vary from mild to harsh, depending on the desired transformation .

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide include other tetrahydroquinoline derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c1-2-24(22,23)20-12-6-9-14-10-11-16(13-17(14)20)19-18(21)15-7-4-3-5-8-15/h10-11,13,15H,2-9,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYWESALJVRTPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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